molecular formula C10H13ClN2O B12114826 2-(4-Chlorophenyl)-2-(dimethylamino)acetamide CAS No. 6327-70-4

2-(4-Chlorophenyl)-2-(dimethylamino)acetamide

Cat. No.: B12114826
CAS No.: 6327-70-4
M. Wt: 212.67 g/mol
InChI Key: GYBFOLJEKJQGCI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(dimethylamino)acetamide is an organic compound that features a chlorophenyl group and a dimethylamino group attached to an acetamide backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(dimethylamino)acetamide typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine and acetic anhydride. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(dimethylamino)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-(methylamino)acetamide: Similar structure with one less methyl group.

    2-(4-Bromophenyl)-2-(dimethylamino)acetamide: Bromine instead of chlorine.

    2-(4-Chlorophenyl)-2-(ethylamino)acetamide: Ethyl group instead of dimethyl.

Uniqueness

2-(4-Chlorophenyl)-2-(dimethylamino)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

6327-70-4

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-(dimethylamino)acetamide

InChI

InChI=1S/C10H13ClN2O/c1-13(2)9(10(12)14)7-3-5-8(11)6-4-7/h3-6,9H,1-2H3,(H2,12,14)

InChI Key

GYBFOLJEKJQGCI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CC=C(C=C1)Cl)C(=O)N

Origin of Product

United States

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